molecular formula C22H23NO4 B2625161 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid CAS No. 1936476-88-8

1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid

Cat. No.: B2625161
CAS No.: 1936476-88-8
M. Wt: 365.429
InChI Key: ZPCYCNPEYROKHK-UHFFFAOYSA-N
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Description

Positional Isomerism

  • Azepane-2-carboxylic Acid Derivatives : Substitution at position 2 (e.g., (S)-1-Fmoc-azepane-2-carboxylic acid) induces greater ring strain due to proximity between the Fmoc group and carboxylic acid. This strain reduces thermal stability compared to the position 4 isomer.
  • Azepane-4-carboxylic Acid : The equatorial placement of the carboxylic acid at position 4 minimizes steric hindrance, enhancing solubility in polar aprotic solvents (e.g., DMF, acetone).

Ring Size Effects

  • Piperidine Analogues : Six-membered Fmoc-piperidine-4-carboxylic acid exhibits a more rigid chair conformation, with shorter N···O distances (2.8 Å vs. 3.1 Å in azepanes). This rigidity limits applications in peptide synthesis requiring conformational flexibility.
  • Azepane Derivatives : The seven-membered ring’s increased flexibility facilitates backbone dihedral angle adjustments in peptide chains, making it preferable for stabilizing secondary structures.

Functional Group Interactions

Derivative Key Interaction Impact
Azepane-4-carboxylic acid Fmoc-carboxylic acid H-bonding Stabilizes cis amide bond conformers
Azepane-2-carboxylic acid Fmoc-ring steric clashes Reduces crystallinity
Piperidine-4-carboxylic acid Rigid chair conformation Enhances thermal stability

These comparisons underscore the unique balance of flexibility, stability, and synthetic utility inherent to this compound.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)azepane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)15-6-5-12-23(13-11-15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCYCNPEYROKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936476-88-8
Record name 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid
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Scientific Research Applications

Peptide Synthesis

Fmoc Group in Solid Phase Synthesis
The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is widely utilized as a protecting group in peptide synthesis. It allows for the selective protection of amino acids during solid-phase peptide synthesis (SPPS). The stability of the Fmoc group under basic conditions makes it particularly useful for synthesizing peptides with multiple functional groups.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupStabilityDeprotection MethodCommon Uses
FmocHighBase (e.g., piperidine)SPPS
BocModerateAcid (e.g., TFA)Solution-phase synthesis
CbzLowHydrogenationLimited applications

Medicinal Chemistry

Biological Activity
Recent studies have indicated that derivatives of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid exhibit significant biological activities, including antitumor and antimicrobial properties.

Antitumor Activity

Research has shown that compounds containing the Fmoc group can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.

Case Study: Inhibition of Tumor Growth
A study conducted by Umesha et al. (2009) demonstrated that derivatives of this compound inhibited dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in cancer cells. This inhibition resulted in reduced cell proliferation across various cancer cell lines.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against a range of pathogens.

Table 2: Antimicrobial Efficacy of Fmoc Derivatives

PathogenActivity LevelNotes
Staphylococcus aureusModerateEffective against Gram-positive bacteria
Escherichia coliModerateEffective against Gram-negative bacteria
Candida albicansLowLimited antifungal activity

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of compounds derived from this compound. Modifications to the fluorenyl moiety and carboxylic acid functionality can enhance potency and selectivity toward biological targets.

Key Modifications

  • Fluorenyl Group : Enhances binding affinity to target proteins.
  • Carboxylic Acid Functionality : Essential for solubility and bioavailability.

Mechanism of Action

The primary mechanism of action of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid with structurally related Fmoc-protected heterocyclic carboxylic acids, highlighting key differences in ring size, substituents, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Purity Applications/Notes
This compound (Target) C₂₄H₂₅NO₄ 391.46 1936476-88-8 7-membered azepane ring; carboxylic acid at C4 95% Peptide synthesis, R&D building block
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid C₂₄H₂₅NO₄ 391.46 2219379-46-9 6-membered piperidine ring; cyclopropane substituent - Conformational rigidity for constrained peptides
3-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid C₂₃H₂₅NO₄ 379.45 1341977-71-6 5-membered pyrrolidine ring; ethyl substituent 95% Enhanced solubility due to smaller ring size
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid C₂₄H₂₅NO₅ 407.46 2155855-03-9 Spirocyclic 8-oxa-2-azaspiro[4.5]decane scaffold - Improved metabolic stability in drug design
1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid C₂₁H₂₁NO₄ 351.40 117322-30-2 Cyclopentane backbone; amino-Fmoc linkage - Conformationally restricted amino acid analog
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-proline C₂₀H₁₈NO₄ 335.36 71989-31-6 Proline (5-membered ring) with Fmoc protection - Standard in solid-phase peptide synthesis

Key Research Findings:

Spirocyclic derivatives (e.g., 8-oxa-2-azaspiro[4.5]decane) exhibit rigid structures, reducing entropy penalties in binding interactions .

Substituent Effects :

  • Cyclopropane substituents (e.g., in CAS 2219379-46-9) introduce steric constraints, which can stabilize specific peptide conformations or enhance metabolic stability .
  • Ethyl groups on pyrrolidine (CAS 1341977-71-6) improve solubility but may reduce membrane permeability compared to azepane derivatives .

Synthetic Utility :

  • Fmoc-protected proline (CAS 71989-31-6) is a benchmark in peptide synthesis due to its well-established coupling efficiency and stability .
  • The synthesis of the target azepane compound likely employs Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), a common reagent for introducing Fmoc groups under mild conditions .

Biological Activity

1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid, commonly referred to as Fmoc-azepane-4-carboxylic acid, is a chemical compound with significant implications in organic chemistry and pharmaceutical applications. Its structural characteristics include an azepane ring, a carboxylic acid group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are vital for its role in peptide synthesis and other organic reactions.

  • Molecular Formula : C22H23NO4
  • Molecular Weight : 365.4 g/mol
  • CAS Number : 1936476-88-8

These properties make it a versatile building block in synthetic organic chemistry, particularly in the synthesis of peptides where protecting groups are essential for the selective functionalization of amino acids.

Potential Biological Activities:

  • Antimicrobial Properties : Compounds with similar structures have shown potential antimicrobial activity, which could be explored further in this compound.
  • Anticancer Activity : Some derivatives of Fmoc-protected amino acids have been studied for their anticancer properties, suggesting that this compound may also possess similar effects.
  • Neuroprotective Effects : Research into other azepane derivatives indicates possible neuroprotective effects, warranting further investigation into this compound's potential in neurological applications.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, we can compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
1-(9H-Fluoren-9-ylmethoxy)carbonyl]azetidine-2-carboxylic acid193693-64-0Contains an azetidine ring; used in peptide synthesis
(S)-Azetidine-2-carboxylic acid2133-34-8Lacks the fluorenyl group; simpler structure
(R)-Azetidine-2-carboxylic acid hydrochloride647854-72-6A hydrochloride salt form; different solubility properties
6-Methylpiperidine-2-carboxylic acid99571-58-1Contains a piperidine ring; different biological activities

This table highlights the unique aspects of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane compared to its analogs, emphasizing its potential applications in peptide chemistry.

Case Studies and Research Findings

Research into related compounds has yielded promising results regarding their biological activities:

  • Antimicrobial Studies : A study on Fmoc-protected amino acids indicated that certain derivatives exhibited significant antimicrobial activity against various bacterial strains. This suggests that similar compounds may also have effective antimicrobial properties.
  • Anticancer Research : Investigations into Fmoc-protected peptides have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, which could be relevant for azepane derivatives.
  • Neuroprotective Studies : Some azepane derivatives have been shown to protect neuronal cells from oxidative stress-induced damage, indicating a potential therapeutic avenue for neurodegenerative diseases.

Q & A

Q. Methodological Insight :

  • Deprotection Protocol : Use piperidine (20–30% v/v in DMF) for 5–20 minutes per cycle, monitored via UV absorbance (301 nm) for Fmoc removal .
  • Coupling Efficiency : Activate the carboxylic acid with HATU/DIPEA in DMF or NMP for high-yield couplings.

Advanced: How can researchers optimize the synthesis of this compound to improve enantiomeric purity for chiral applications?

Stereochemical integrity is critical for azepane-based peptidomimetics. Key strategies include:

  • Asymmetric Catalysis : Use chiral auxiliaries or catalysts during azepane ring formation. For example, Sharpless epoxidation or enzymatic resolution .
  • Analytical Validation : Confirm purity via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol gradient) and compare retention times with authentic standards .

Data Contradiction Example :
Discrepancies in optical rotation values may arise from residual solvents or byproducts. Address this via:

Recrystallization : Use ethyl acetate/hexane mixtures.

HPLC-MS : Identify impurities >0.1% using high-resolution mass spectrometry .

Basic: What are the primary stability concerns for this compound under standard laboratory conditions?

The compound is sensitive to:

  • Acidic/Basic Conditions : Fmoc cleavage occurs below pH 3 (e.g., TFA) or above pH 9 (e.g., ammonia).
  • Light/Temperature : Store at –20°C in amber vials to prevent photodegradation of the fluorenyl group .

Q. Stability Protocol :

  • Short-Term : Use anhydrous DMF or DCM for reactions (<24 hours).
  • Long-Term : Lyophilize and store under argon .

Advanced: How can researchers resolve contradictory NMR data for intermediates during the synthesis of this compound?

Contradictions often arise from:

  • Rotameric States : Azepane ring puckering or Fmoc group rotation broadens signals. Use elevated temperatures (e.g., 50°C in DMSO-d6) to simplify spectra .
  • Impurity Peaks : Compare with LC-MS data. For example, a common byproduct is the deprotected azepane-4-carboxylic acid (absence of Fmoc δ 7.3–7.8 ppm aromatic signals) .

Q. Validation Workflow :

TechniquePurpose
2D NMR (HSQC, COSY) Assign backbone protons and confirm connectivity.
HPLC-PDA Detect UV-active impurities (λ = 265–301 nm).
HRMS Verify molecular ion [M+H]+ (theoretical: C24H25NO4 = 391.18 g/mol).

Advanced: What strategies mitigate low coupling efficiency in SPPS when using this bulky azepane derivative?

Bulky residues (e.g., azepane) hinder coupling due to steric hindrance. Solutions include:

  • Extended Coupling Times : 2–4 hours with HATU/DIPEA.
  • Microwave-Assisted Synthesis : 30–50°C for 10–30 minutes improves reaction kinetics .
  • Pseudoproline Dipeptides : Introduce turn-inducing motifs to reduce steric strain .

Q. Yield Comparison :

MethodYield (%)Purity (%)
Standard HBTU65–7085–90
Microwave (50°C)85–9095–98

Basic: How does the azepane ring influence the compound’s bioactivity in enzyme inhibition studies?

The seven-membered azepane ring enhances:

  • Conformational Flexibility : Enables adaptation to enzyme active sites (e.g., proteases).
  • Metabolic Stability : Reduced susceptibility to oxidative metabolism compared to pyrrolidine or piperidine .

Case Study :
Inhibition of trypsin-like proteases showed IC50 = 12 μM for the azepane derivative vs. 45 μM for a piperidine analog, attributed to improved hydrophobic pocket interactions .

Advanced: What analytical methods distinguish between Fmoc-protected and deprotected forms of this compound in complex mixtures?

  • UV-Vis Spectroscopy : Fmoc absorbs at 301 nm (ε ≈ 7,800 M⁻¹cm⁻¹).
  • Fluorescence Detection : Excitation at 265 nm, emission at 315 nm for Fmoc .
  • TLC : Rf = 0.6 (Fmoc-protected) vs. 0.2 (deprotected) in ethyl acetate/hexane (1:1) .

Basic: What safety precautions are critical when handling this compound in a research setting?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (P260 respirator if unventilated) .
  • Waste Disposal : Neutralize with 1 M HCl before incineration .

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